Alfaxalone

概要

説明

アルファキサロン(別名アルファキサロンまたはアルファキソロン)は、神経活性ステロイドおよび全身麻酔薬です。主に獣医学において、商品名アルファキサンで用いられています。 アルファキサロンは、心臓血管系の副作用を最小限に抑えながら麻酔を誘発する能力で知られており、獣医学における好ましい選択肢となっています .

準備方法

アルファキサロンの調製には、いくつかの合成経路と反応条件が関係しています。 一般的な方法の1つには、前駆体化合物を還元してジアステレオ異性体化合物の混合物を生成し、その後クロマトグラフィー技術を用いて純粋なアルファキサロンを得る方法があります . このプロセスは、シンプルで環境に優しく、費用対効果が高く、商業的に実行可能となるよう設計されています .

化学反応の分析

アルファキサロンは、以下を含むさまざまな化学反応を起こします。

酸化: アルファキサロンは、酸化されてさまざまな誘導体を生成することができます。

還元: 前駆体化合物の還元は、その合成における重要なステップです。

置換: アルファキサロンは、置換反応を起こしてさまざまなアナログを生成することができます。

これらの反応で使用される一般的な試薬には、目的の変換に応じて還元剤と酸化剤が含まれます。 これらの反応から生成される主な生成物は、通常、アルファキサロンの誘導体またはアナログです .

科学研究への応用

アルファキサロンは、幅広い科学研究への応用があります。

化学: 神経活性ステロイドの合成と反応を研究するためのモデル化合物として使用されます。

生物学: アルファキサロンは、神経活性ステロイドの細胞および分子プロセスへの影響を調査するために使用されます。

医学: 麻酔、神経保護、および認知機能に関する研究に用いられています。

科学的研究の応用

Pharmacological Properties

Alfaxalone acts as a positive allosteric modulator of the GABAA receptor, enhancing inhibitory neurotransmission and producing sedation and anesthesia. Its mechanism involves increasing chloride ion conductance, leading to neuronal hyperpolarization and decreased excitability. This unique action makes it suitable for various anesthetic applications.

Veterinary Applications

2.1 Induction and Maintenance of Anesthesia

This compound is widely used for both induction and maintenance of anesthesia in a variety of animal species, including:

- Dogs and Cats : Studies indicate that this compound provides smooth induction with rapid recovery times, making it a preferred choice for routine surgeries and emergency procedures .

- Exotic Animals : It has been effectively utilized in species such as reptiles (e.g., turtles) and primates (e.g., rhesus macaques), demonstrating minimal cardiovascular effects and reliable anesthesia .

2.2 Safety Profile

This compound exhibits a high therapeutic index with minimal negative impact on cardiorespiratory function. It has been shown to be safe for use in pregnant animals, maintaining maternal and fetal hemodynamics without adverse effects .

Human Clinical Applications

Recent studies have explored the potential of this compound in human medicine, particularly as an alternative to traditional anesthetics like propofol and sevoflurane.

3.1 Cognitive Function Enhancement

Clinical trials have demonstrated that patients anesthetized with this compound scored better on cognitive tests compared to those receiving other anesthetics. Higher levels of brain-derived neurotrophic factor (BDNF) were also observed in this compound-treated subjects, suggesting potential neuroprotective effects .

3.2 Short-term Anesthesia

This compound's rapid onset and offset characteristics make it an attractive option for short surgical procedures where quick recovery is essential. Studies indicate effective anesthesia with minimal side effects, positioning it as a viable alternative in outpatient settings .

Research Applications

This compound has been employed in various research contexts, particularly in electrophysiological studies:

- Electrophysiological Studies : Research involving whole-cell patch-clamp techniques has shown that this compound does not significantly alter action potential parameters or GABAA receptor currents over time, making it suitable for acute experimental use .

- Behavioral Studies : Its application in animal models has provided insights into chronic pain mechanisms and neuropharmacology, further expanding its research utility .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other anesthetic agents based on recent studies:

| Anesthetic Agent | Induction Time | Recovery Time | Cognitive Function Improvement | Species Tested |

|---|---|---|---|---|

| This compound | 2-3 minutes | 14 minutes | Significant | Dogs, Cats, Turtles |

| Propofol | 1-2 minutes | 10 minutes | Moderate | Dogs |

| Sevoflurane | 2-3 minutes | 15 minutes | Low | Cats |

Case Studies

Several case studies highlight the successful use of this compound in clinical settings:

- Case Study 1 : A study involving dogs undergoing elective surgeries demonstrated rapid induction with this compound, followed by stable hemodynamics throughout the procedure .

- Case Study 2 : In a cohort of cats, this compound was shown to provide effective anesthesia with minimal adverse reactions, supporting its use as a first-line anesthetic agent .

作用機序

アルファキサロンは、γ-アミノ酪酸A型(GABAA)受容体に対する正の協調調節因子として作用することによって効果を発揮します。高濃度では、GABAA受容体の直接的アゴニストとしても作用します。この調節により、γ-アミノ酪酸の抑制効果が強化され、鎮静と麻酔が誘発されます。 アルファキサロンは、肝臓によって急速にクリアされるため、蓄積を防ぎ、過剰投与のリスクを軽減します .

類似化合物との比較

アルファキサロンは、アロプレグナノロンやプロポフォールなどの他の神経活性ステロイドや麻酔薬と比較されることがよくあります。 アロプレグナノロンもプレグナンX受容体を活性化しますが、アルファキサロンは特定の研究ではより効果的であることがわかっています . プロポフォールと比較して、アルファキサロンは治療指数が高く、心臓血管系の副作用が少ない . 他の類似化合物には、麻酔薬混合物で使用されているアルファドロロンとアルファドロロン酢酸塩が含まれます .

アルファキサロンは、急速なクリアランスと心臓血管系の副作用の最小限など、独自の特性を備えているため、獣医学における貴重な麻酔薬であり、さまざまな科学分野における継続的な研究の対象となっています。

生物活性

Alfaxalone is a neuroactive steroid that functions primarily as a general anesthetic, acting through modulation of the GABA-A receptor. Its biological activity has been extensively studied across various species, revealing significant effects on cerebral blood flow, neuroprotection, and cognitive function. This article synthesizes recent research findings, case studies, and detailed data on the biological activity of this compound.

This compound enhances the inhibitory effects of gamma-aminobutyric acid (GABA) on GABA-A receptors, leading to hyperpolarization of neuronal membranes and inhibition of neural impulse transmission. This mechanism is crucial for its anesthetic properties and contributes to its safety profile compared to other anesthetics like propofol.

Effects on Cerebral Blood Flow (CBF)

Recent studies have demonstrated that this compound significantly affects CBF, particularly in comparison to ketamine. A study involving monkeys found that this compound administration resulted in a substantial decrease in CBF across both cortical and subcortical regions:

| Region | CBF (ml/100g/min) | This compound | Ketamine | P-value |

|---|---|---|---|---|

| Grey Matter | 65 ± 22 | 65 ± 22 | 179 ± 38 | <0.001 |

| White Matter | 14 ± 7 | 14 ± 7 | 26 ± 6 | <0.05 |

| Cortical Regions | Various | Lower | Higher | - |

The study concluded that this compound not only provided stable physiological readings but also exhibited similar suppression effects on intrinsic neuronal activity compared to ketamine .

Neuroprotective Effects

This compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is vital for neuronal survival and function. A clinical study indicated that patients anesthetized with this compound had significantly higher serum m-BDNF levels compared to those receiving propofol or sevoflurane, suggesting a potential neuroprotective effect associated with this compound anesthesia:

| Anesthetic Agent | Serum m-BDNF Levels (pg/ml) | Cognition Test Scores |

|---|---|---|

| This compound | Higher | Better |

| Propofol | Lower | Worse |

| Sevoflurane | Lower | Worse |

This finding highlights the potential for this compound to support cognitive recovery post-anesthesia .

Case Studies and Clinical Applications

- Accidental Overdose in Felines : A notable case involved a cat that received a tenfold overdose of this compound during anesthesia for an MRI. The cat exhibited prolonged recovery due to cardiorespiratory depression but ultimately recovered well with supportive care. This incident underscores the importance of careful dosing and monitoring during anesthesia .

- Sedation in Turtles : this compound has also been effectively used for sedation in eastern mud turtles, demonstrating its versatility across species. A study indicated that a dose of 10 mg/kg IV or IM provided safe and effective sedation .

- Comparison with Propofol : In dogs experiencing refractory seizures, this compound was found to be a valid alternative to propofol, showcasing its efficacy and safety profile. The study emphasized the rapid onset of action and favorable tissue distribution characteristics of this compound .

特性

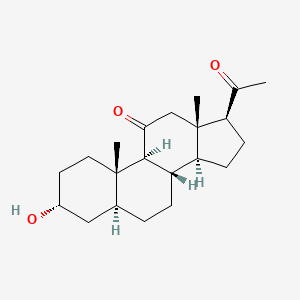

IUPAC Name |

(3R,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-17,19,23H,4-11H2,1-3H3/t13-,14+,15-,16+,17-,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHUCHOQIDJXAT-OLVMNOGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022576 | |

| Record name | Alphaxalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23930-19-0 | |

| Record name | Alphaxalone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23930-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alfaxalone [INN:BAN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023930190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alfaxalone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11371 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alphaxalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-11(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALFAXALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD07M97B2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。